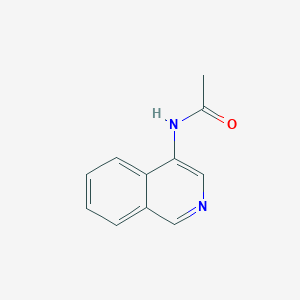

N-(4-isoquinolinyl)acetamide

Description

Contextualizing Isoquinoline (B145761) Derivatives in Medicinal Chemistry

Isoquinoline derivatives are a class of organic molecules that feature a benzene (B151609) ring fused to a pyridine (B92270) ring. This bicyclic heterocyclic system is a common motif in a vast array of natural products, particularly alkaloids found in plants and some microorganisms. nih.govamerigoscientific.com The structural diversity and inherent biological activity of these natural compounds have long inspired medicinal chemists to explore synthetic isoquinoline derivatives for therapeutic purposes. nih.govrsc.org

The significance of the isoquinoline scaffold in medicinal chemistry is underscored by its presence in numerous clinically approved drugs and compounds under investigation for a wide range of diseases. researchgate.net These derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects. wisdomlib.orgrsc.orgnih.gov The ability of the isoquinoline core to be readily functionalized at various positions allows for the fine-tuning of its physicochemical and biological properties, making it an attractive template for drug design. nih.govrsc.org

Historical Perspective on Isoquinoline Scaffold Research and Significance

The history of isoquinoline research is deeply intertwined with the study of natural products. rsc.org For centuries, plant extracts containing isoquinoline alkaloids have been used in traditional medicine for their analgesic, anti-inflammatory, and antimicrobial properties. amerigoscientific.com The isolation and structural elucidation of these alkaloids in the 19th and 20th centuries marked a significant turning point, paving the way for systematic investigation into their mechanisms of action and therapeutic potential.

Key milestones in the history of isoquinoline research include the discovery of papaverine, an opium alkaloid with vasodilator properties, and berberine, which exhibits a broad spectrum of antimicrobial and anti-inflammatory activities. amerigoscientific.com The development of synthetic methods to construct the isoquinoline core, such as the Bischler-Napieralski and Pictet-Spengler reactions, further propelled the field forward, enabling the creation of novel analogs with improved efficacy and safety profiles. acs.org This rich history has established the isoquinoline scaffold as a time-tested and highly valued framework in the ongoing quest for new medicines. rsc.orgresearchgate.net

N-(4-isoquinolinyl)acetamide: A Focus in Current Chemical Biology and Drug Discovery Research

Within the vast landscape of isoquinoline derivatives, This compound has emerged as a compound of interest in contemporary chemical biology and drug discovery. uu.nlconstructor.university Chemical biology often utilizes small molecules as probes to interrogate biological systems, and the specific substitution pattern of this compound offers a unique tool for such investigations.

The acetamide (B32628) group attached to the 4-position of the isoquinoline ring introduces specific electronic and steric properties that can influence its interactions with biological targets. Research into acetamide-containing compounds has revealed their potential as antimicrobial and anticancer agents, often through mechanisms like the inhibition of dihydrofolate reductase. d-nb.inforesearchgate.net The synthesis and biological evaluation of various N-substituted acetamides are active areas of research, aiming to understand structure-activity relationships and identify new therapeutic leads. researchgate.netsapub.orgmdpi.com

While specific, in-depth research findings on the biological activities of this compound itself are still emerging in publicly accessible literature, its structural motifs are present in compounds being actively investigated. The focus of current research is often on the design, synthesis, and biological evaluation of libraries of related compounds to identify those with the most promising pharmacological profiles. d-nb.infohelmholtz-hips.de The exploration of compounds like this compound is part of a broader strategy in drug discovery to systematically explore the chemical space around privileged scaffolds like isoquinoline.

Structure

3D Structure

Properties

IUPAC Name |

N-isoquinolin-4-ylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-8(14)13-11-7-12-6-9-4-2-3-5-10(9)11/h2-7H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFQMDLDIGUMYQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CN=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Derivatization of N 4 Isoquinolinyl Acetamide

Established Synthetic Pathways for Isoquinoline (B145761) Core Construction

The isoquinoline scaffold is a prominent structural motif in numerous natural products and pharmacologically active compounds. Consequently, a variety of robust synthetic methods have been developed for its construction. These pathways often begin with β-phenylethylamine derivatives and employ intramolecular cyclization as the key step.

Bischler-Napieralski Reaction and its Variants

The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis, first discovered in 1893. wikipedia.org It involves the acid-catalyzed intramolecular cyclization of an N-acylated β-phenylethylamine to form a 3,4-dihydroisoquinoline. rsc.orgorganic-chemistry.org This intermediate can then be oxidized to the fully aromatic isoquinoline ring system.

The reaction is typically promoted by dehydrating agents and Lewis acids such as phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or tin(IV) chloride (SnCl₄). wikipedia.orgorganic-chemistry.org The mechanism is understood to proceed through an electrophilic aromatic substitution, where the amide carbonyl is activated by the acid, facilitating attack by the electron-rich aromatic ring. rsc.org The presence of electron-donating groups on the phenyl ring of the starting β-phenylethylamine enhances the nucleophilicity of the arene and favors the cyclization process. rsc.orgquimicaorganica.org

Variants of this reaction have been developed to improve yields and expand its scope. For instance, using triflic anhydride (B1165640) (Tf₂O) or polyphosphoric acid (PPA) can be effective, particularly for different substrates like phenethylcarbamates. wikipedia.org Microwave-assisted Bischler-Napieralski reactions have also been shown to accelerate the process. numberanalytics.com

Table 1: Reagents and Conditions for the Bischler-Napieralski Reaction

| Starting Material | Dehydrating/Activating Agent | Conditions | Product Type |

|---|---|---|---|

| N-acyl-β-phenylethylamine | POCl₃, P₂O₅ | Refluxing acidic conditions | 3,4-Dihydroisoquinoline |

| N-acyl-β-phenylethylamine | SnCl₄, BF₃·OEt₂ | Varies (RT to 100 °C) | 3,4-Dihydroisoquinoline |

This table summarizes common conditions for the Bischler-Napieralski reaction, leading to dihydroisoquinoline intermediates which require subsequent oxidation to form the isoquinoline core.

Pictet-Spengler Reaction and its Stereoselective Applications

The Pictet-Spengler reaction, discovered in 1911, is another fundamental method for synthesizing isoquinoline derivatives, specifically 1,2,3,4-tetrahydroisoquinolines (THIQs). researchgate.netwikipedia.org The reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular ring closure. wikipedia.org The driving force is the formation of an electrophilic iminium ion, which undergoes cyclization via electrophilic attack on the aromatic ring. rsc.orgwikipedia.org

A significant advantage of the Pictet-Spengler reaction is its applicability in asymmetric synthesis. researchgate.net Stereoselective versions of this reaction are crucial for producing optically active isoquinoline alkaloids. acs.orgresearchgate.net This can be achieved by using chiral catalysts, such as BINOL-derived phosphoric acids, or by employing chiral auxiliaries attached to the nitrogen of the starting amine. rsc.orgacs.org These strategies allow for the synthesis of specific enantiomers of 1-substituted tetrahydroisoquinolines, which are valuable precursors for many biologically active compounds. acs.org

The reaction conditions are generally mild, and it has been successfully applied to solid-phase synthesis for creating libraries of isoquinoline derivatives. wikipedia.org

Other Cyclization Strategies for Dihydro- and Tetrahydroisoquinolines

Beyond the two major named reactions, several other cyclization strategies are employed to construct the isoquinoline core, particularly for its reduced forms.

The Pomeranz-Fritsch reaction involves the condensation of a benzaldehyde (B42025) with an aminoacetaldehyde diethyl acetal. The resulting Schiff base is then cyclized under strong acidic conditions to yield an isoquinoline. quimicaorganica.org

The Pictet-Gams reaction is a modification of the Bischler-Napieralski synthesis that uses a β-hydroxy-β-phenylethylamide. The presence of the hydroxyl group allows for dehydration during the cyclization, leading directly to the fully aromatic isoquinoline without a separate oxidation step. wikipedia.orgquimicaorganica.org

Modern approaches have also introduced novel strategies. For example, transition-metal-catalyzed reactions, such as rhodium(III)-catalyzed C-H activation and annulation of oximes with alkynes, provide efficient routes to multisubstituted isoquinolines. organic-chemistry.org Additionally, radical cyclizations have been utilized to form the isoquinoline ring system from appropriately configured precursors. acs.org These varied methods offer medicinal chemists a versatile toolkit for accessing a wide range of isoquinoline analogs. nih.gov

General Procedures for N-Acetamide Moiety Introduction onto Isoquinoline Systems

Once the isoquinoline core is formed, the synthesis of N-(4-isoquinolinyl)acetamide requires the introduction of an amino group at the C-4 position, followed by its acetylation.

The precursor, 4-aminoisoquinoline (B122460), can be synthesized from 4-bromoisoquinoline (B23445). One established method involves heating 4-bromoisoquinoline with concentrated ammonium (B1175870) hydroxide (B78521) in the presence of a copper sulfate (B86663) catalyst in an autoclave. prepchem.com This nucleophilic aromatic substitution reaction yields 4-aminoisoquinoline. prepchem.com

Acylation Reactions with Isoquinoline Amines

Acylation is the direct reaction of an amine with an acylating agent, such as an acid chloride or acid anhydride, to form an amide. For the synthesis of this compound, the most straightforward approach is the acetylation of 4-aminoisoquinoline.

This is typically achieved by treating 4-aminoisoquinoline with acetic anhydride or acetyl chloride. researchgate.netresearchgate.net The reaction is often performed in the presence of a base to neutralize the acidic byproduct (acetic acid or HCl). The high nucleophilicity of the primary amino group on 4-aminoisoquinoline allows it to readily attack the electrophilic carbonyl carbon of the acetylating agent, leading to the formation of the stable acetamide (B32628) linkage. researchgate.net These reactions are generally high-yielding and can be performed under mild conditions. semanticscholar.org

Table 2: Common Acetylating Agents for Amine Acylation

| Acetylating Agent | Byproduct | General Conditions |

|---|---|---|

| Acetic Anhydride | Acetic Acid | Often with a base (e.g., pyridine (B92270), triethylamine) or in aqueous NaHCO₃ researchgate.net |

This table highlights common reagents for the N-acetylation of aromatic amines like 4-aminoisoquinoline.

Amidation Reactions and Acetamide Linkage Formation

Amidation, or amide bond formation, refers to the broader class of reactions that create an amide linkage, often by coupling a carboxylic acid and an amine. While direct acylation (2.2.1) is common, modern coupling reagents provide alternative methods that are particularly useful for more complex substrates or when milder conditions are required.

These reactions involve activating the carboxylic acid (in this case, acetic acid) with a coupling agent to form a highly reactive intermediate. This intermediate is then susceptible to nucleophilic attack by the amine (4-aminoisoquinoline). This approach avoids the generation of harsh acidic byproducts.

Common coupling reagents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used with additives like 1-Hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. Other phosphonium-based (e.g., BOP reagent) or uronium-based (e.g., HBTU) reagents are also widely used in amide synthesis. These methods are central to peptide synthesis but are equally applicable to the formation of simple amides. rsc.org Base-promoted direct amidation of esters with amines also represents a viable, though less common, pathway for this transformation. researchgate.net

Novel Synthetic Routes to this compound and its Structural Analogues

Recent advancements in synthetic organic chemistry have provided novel and efficient methods for the preparation of this compound and related structures. These methods often offer advantages in terms of yield, regioselectivity, and substrate scope compared to traditional approaches.

Photo-Induced Carbamoyl (B1232498) Radical Cascade Amination Approaches

Visible-light photoredox catalysis has emerged as a powerful tool for the construction of complex molecules under mild conditions. One such application is the synthesis of amide-functionalized isoquinoline derivatives through a photo-induced carbamoyl radical cascade amidation/cyclization. rsc.org This method utilizes an organic photosensitizer, such as 4CzIPN, to generate a carbamoyl radical from a suitable precursor like an oxamic acid. This radical then participates in a cascade reaction with a starting material such as N-(methacryloyl)benzamide to form amide-functionalized isoquinoline-1,3-diones. rsc.org Mechanistic studies have confirmed a radical-mediated pathway for this transformation. rsc.org This approach is advantageous due to its mild reaction conditions, environmental friendliness, and broad substrate applicability. rsc.org

Recent research has also demonstrated the visible-light-induced carbamoylarylation of terminal alkynes using N-aryl oxamic acids as bifunctional reagents. nih.gov This process involves the addition of a carbamoyl radical to an alkyne, followed by a 1,4-aryl migration through the cleavage of a C(aryl)-N bond, yielding arylacrylamides. nih.gov While not a direct synthesis of this compound, this methodology highlights the potential of photo-induced carbamoyl radical chemistry for the formation of C-N and C-C bonds relevant to the synthesis of complex amides.

Metal-Catalyzed Coupling Reactions for Acetamide and Isoquinoline Scaffolds

Metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. eie.grsioc-journal.cnustc.edu.cn Palladium-catalyzed reactions, in particular, have been extensively used for the synthesis of substituted isoquinolines. pnas.org A sequential palladium-catalyzed α-arylation and cyclization provides a versatile route to a wide array of substituted isoquinolines. pnas.org This method allows for the convergent synthesis of these heterocycles from readily available starting materials with high regioselectivity and excellent yields. pnas.org

The Suzuki cross-coupling reaction, another palladium-catalyzed process, is a powerful method for forming C-C bonds between an organohalide and an organoborane. ustc.edu.cn This reaction is instrumental in synthesizing complex aryl structures, including substituted isoquinolines. Similarly, the Negishi cross-coupling, which utilizes an organozinc compound, and the Sonogashira cross-coupling, involving a terminal alkyne, further expand the toolkit for constructing isoquinoline derivatives. ustc.edu.cn Nickel-catalyzed cross-coupling reactions have also proven effective, particularly for coupling Grignard reagents with aryl electrophiles. ustc.edu.cn

Chemo- and Regioselective Synthesis of this compound

Achieving high chemo- and regioselectivity is a critical challenge in the synthesis of polysubstituted heterocycles. Several strategies have been developed to address this for isoquinoline synthesis. A copper-catalyzed cascade reaction of 2-haloaryloxime acetates with various active methylene (B1212753) compounds has been shown to produce a broad range of isoquinoline derivatives with high chemo- and regioselectivity. organic-chemistry.org

Another approach involves a palladium-catalyzed C–H activation/annulation of N-methoxy benzamides with 2,3-allenoic acid esters to afford 3,4-substituted hydroisoquinolones with excellent regioselectivity. mdpi.com Furthermore, a general and efficient synthetic strategy for polysubstituted isoquinolines with high chemo- and regioselectivity has been developed based on the in situ formation of 1-alkynyl imines from isocyanides, arynes, and terminal alkynes. acs.org These intermediates then undergo a sequence of reactions to yield the desired heterocyclic products. acs.org

Direct functionalization of the isoquinoline core is also possible. For instance, a copper-catalyzed reaction of isoquinoline N-oxides with Grignard reagents in the presence of magnesium chloride leads to the highly regioselective formation of 2-substituted isoquinolines.

Derivatization Strategies for Structural Modification of this compound

The biological activity and material properties of this compound can be fine-tuned through structural modifications. Derivatization strategies focus on functionalizing the isoquinoline core and modifying the acetamide side chain.

Functionalization at the Isoquinoline Core (e.g., C-1, C-3, C-4, Nitrogen Positions)

The isoquinoline nucleus offers multiple sites for functionalization. Palladium-catalyzed α-arylation and cyclization reactions allow for the synthesis of isoquinolines with substituents at various positions, including C-1, C-3, C-4, and the nitrogen atom. pnas.org For instance, the synthesis of isoquinolines bearing substituents at the C-5 position has been achieved from sterically hindered bromides. pnas.org The direct synthesis of isoquinoline N-oxides is also possible by modifying the cyclization conditions. pnas.org

A one-step synthesis of 1,4-disubstituted isoquinoline derivatives can be achieved through nucleophilic addition at the C-1 position followed by electrophilic trapping at the C-4 position. researchgate.net Additionally, a method for the C-4 alkylation of isoquinolines has been described using benzoic acid and vinyl ketones. researchgate.net The nitrogen atom of the isoquinoline ring can also be targeted for derivatization, for example, through the formation of N-oxides. pnas.org

Modifications of the Acetamide Side Chain

The acetamide side chain of this compound provides a versatile handle for introducing structural diversity. Modifications can include altering the length of the alkyl chain, introducing substituents on the methyl group, or replacing the entire acetamide moiety with other functional groups. nih.gov For example, expanding the alkyl chain from a methyl to an ethyl group has been shown to be tolerated in some contexts. nih.gov

In related systems, the acetamide functional group has been shown to be important for various biological activities. researchgate.net The synthesis of N-substituted chloroacetamides and their subsequent reaction with various nucleophiles is a common strategy for introducing diverse functionalities onto the acetamide side chain. researchgate.net For instance, 2-chloro-N-(isoquinolin-6-yl)acetamide can be reacted with amines to generate a library of derivatives with modified side chains. google.com Furthermore, the amide bond itself can be replaced with bioisosteric groups, such as a sulfonamide, to explore the impact on biological activity. tandfonline.com

Advanced Spectroscopic Characterization and Structural Elucidation of N 4 Isoquinolinyl Acetamide and Its Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structure Confirmation

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. The synthesis of N-(4-isoquinolinyl)acetamide, also referred to as 4-acetamidoisoquinoline, has been reported, and its structure is confirmed through NMR analysis. tandfonline.comtandfonline.com

Proton NMR (¹H NMR) Analysis and Chemical Shift Interpretation

The ¹H NMR spectrum of this compound provides a characteristic fingerprint of the molecule. The spectrum is expected to show distinct signals for the protons of the isoquinoline (B145761) ring system, the amide N-H proton, and the acetyl methyl group.

The protons on the isoquinoline core exhibit chemical shifts in the aromatic region (typically δ 7.0-9.5 ppm). The exact positions are influenced by the electronic effects of the acetamido group and the nitrogen atom in the ring. For comparison, in the related compound 4-aminoisoquinoline (B122460), the precursor to this compound, the proton NMR spectrum is well-characterized and conforms to the expected structure. ruifuchemical.com The protons of the parent isoquinoline ring itself show characteristic shifts that serve as a basis for assignment.

In an analogue, N-(isoquinolin-4-yl)-2-(3-methylphenyl)acetamide, the isoquinoline protons appear in the range of δ 7.0-9.0 ppm. nih.gov For this compound, one would expect the following signals:

A singlet for the proton at the C1 position.

A singlet for the proton at the C3 position.

A series of multiplets for the protons on the benzo-fused ring (C5, C6, C7, and C8).

A singlet for the amide (N-H) proton, the chemical shift of which can be concentration and solvent dependent.

A sharp singlet for the three protons of the acetyl methyl group, typically appearing in the upfield region (around δ 2.0-2.5 ppm).

Table 1: Expected ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

| Acetyl CH₃ | ~2.2 | Singlet |

| Amide NH | Variable | Singlet (broad) |

| Isoquinoline H-1 | ~9.0-9.2 | Singlet |

| Isoquinoline H-3 | ~8.3-8.5 | Singlet |

| Isoquinoline H-5, H-8 | ~7.8-8.2 | Multiplet |

| Isoquinoline H-6, H-7 | ~7.5-7.8 | Multiplet |

Carbon-13 NMR (¹³C NMR) Analysis and Carbon Skeleton Determination

The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule. wikipedia.orgsavemyexams.com Each chemically non-equivalent carbon atom in this compound will give a distinct signal.

The carbonyl carbon of the acetamide (B32628) group is expected to have a chemical shift in the downfield region, typically around δ 168-172 ppm. The carbons of the isoquinoline ring will appear in the aromatic region (δ 110-160 ppm), with quaternary carbons generally showing lower intensity peaks. The methyl carbon of the acetyl group will be found in the upfield region (around δ 20-25 ppm).

Table 2: Expected ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Expected Chemical Shift (ppm) |

| Acetyl CH₃ | ~24 |

| Isoquinoline C-1 | ~152 |

| Isoquinoline C-3 | ~142 |

| Isoquinoline C-4 | ~138 |

| Isoquinoline C-4a | ~128 |

| Isoquinoline C-5 | ~129 |

| Isoquinoline C-6 | ~127 |

| Isoquinoline C-7 | ~128 |

| Isoquinoline C-8 | ~122 |

| Isoquinoline C-8a | ~135 |

| Carbonyl C=O | ~169 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign all proton and carbon signals and to confirm the connectivity within the molecule, a suite of two-dimensional (2D) NMR experiments is employed. mzcloud.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, which is particularly useful for identifying the connectivity between the protons on the benzo-fused ring of the isoquinoline system.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. rsc.org This allows for the direct assignment of the carbon signals for all protonated carbons (CH, CH₂, and CH₃ groups).

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which helps in confirming the stereochemistry and conformation of the molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a very accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The calculated exact mass for the protonated molecule [M+H]⁺ of this compound (C₁₁H₁₀N₂O) is 187.0871. HRMS analysis is expected to yield a measured mass that is very close to this theoretical value, confirming the molecular formula. For instance, HRMS data has been reported for various isoquinoline analogues, confirming their elemental compositions. researchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. chemicalbook.com LC-MS is routinely used to assess the purity of synthetic compounds and to confirm their identity. In an LC-MS analysis of this compound, a single chromatographic peak with the corresponding mass spectrum showing the molecular ion at m/z 187 for [M+H]⁺ would confirm the purity and identity of the compound. This technique is widely used for the analysis of related heterocyclic compounds.

Table 3: Summary of Mass Spectrometry Data for this compound

| Technique | Information Provided | Expected Result |

| HRMS (ESI+) | Exact mass and molecular formula | m/z = 187.0871 for [C₁₁H₁₁N₂O]⁺ |

| LC-MS | Purity and identity confirmation | Single peak in chromatogram with m/z = 187 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational frequencies of different chemical bonds. For this compound, the IR spectrum is a composite of the vibrational modes of the isoquinoline ring and the acetamide group.

The interpretation of the IR spectrum of this compound relies on the characteristic absorption frequencies of its constituent parts. The acetamide group gives rise to several distinct bands. A key feature is the N-H stretching vibration, which typically appears as a sharp peak in the range of 3300-3500 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding. The carbonyl (C=O) stretching vibration of the amide, known as the Amide I band, is one of the most intense absorptions in the spectrum, generally found between 1630 and 1690 cm⁻¹. Its position can be affected by conjugation and intermolecular interactions. masterorganicchemistry.com The N-H bending vibration, or Amide II band, is observed in the region of 1550-1640 cm⁻¹.

The isoquinoline moiety also contributes a series of characteristic bands. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹. The C=C and C=N stretching vibrations within the fused ring system give rise to a set of medium to strong bands in the 1400-1600 cm⁻¹ region. tandfonline.com The far-infrared region can provide information on the low-frequency vibrational modes of the isoquinoline ring system. aip.orgnih.gov Studies on related isoquinoline derivatives have utilized Fourier transform absorption spectroscopy to analyze these far-IR spectral regions. aip.orgnih.gov

In a study of 2-chloro-N-(2-methoxyphenyl)acetamide, characteristic amide bands were observed at 3375 cm⁻¹ (N-H stretch) and 1671 cm⁻¹ (C=O stretch). researchgate.net For this compound, similar characteristic peaks are expected, with their precise wavenumbers providing insight into the electronic environment and intermolecular interactions.

Table 1: Predicted Infrared Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amide | N-H Stretch | 3300-3500 |

| Aromatic | C-H Stretch | > 3000 |

| Amide | C=O Stretch (Amide I) | 1630-1690 |

Advanced Vibrational Spectroscopy (e.g., Raman Spectroscopy) for Detailed Structural Insights and Conformational Analysis

Raman spectroscopy, another form of vibrational spectroscopy, is complementary to IR spectroscopy. It involves the inelastic scattering of monochromatic light, usually from a laser. While IR absorption is dependent on a change in the dipole moment of a bond during vibration, Raman scattering depends on a change in the polarizability. This often means that non-polar bonds and symmetric vibrations, which may be weak or absent in an IR spectrum, can be strong in a Raman spectrum.

For this compound, Raman spectroscopy can provide valuable information about the skeletal vibrations of the isoquinoline ring and the conformational properties of the acetamide group. The study of secondary amides using Raman spectroscopy has shown characteristic bands such as the Amide I, Amide V (N-H out-of-plane bending), and N-H stretching vibrations. nih.govarxiv.org The Amide I band in the Raman spectrum is also sensitive to the local environment and hydrogen bonding. nih.gov

Research on acetamide and its derivatives has demonstrated that Raman spectroscopy can be used to study intermolecular hydrogen bonds of the "peptide-type" (N-H···O=C). arxiv.orgresearchgate.net Temperature-dependent Raman studies on crystalline secondary amides have revealed phenomena such as Davydov's splitting at low temperatures, which provides insights into intermolecular interactions and crystal packing. nih.gov The evolution of Raman spectra under high pressure can also reveal information about structural phase transitions and the behavior of hydrogen bonds. rsc.org

The Raman spectrum of this compound would be expected to show strong bands for the aromatic ring breathing modes of the isoquinoline system, which are often prominent in Raman spectra. Analysis of the Raman bands can provide a detailed structural fingerprint of the molecule. horiba.commedium.com

Table 2: Expected Key Raman Bands for this compound

| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) | Significance |

|---|---|---|

| Aromatic Ring Breathing | 900-1200 | Characteristic of the isoquinoline ring system |

| Amide I (C=O Stretch) | 1630-1680 | Sensitive to conformation and hydrogen bonding |

| N-H Stretch | 3100-3400 | Provides information on hydrogen bonding |

X-ray Crystallography for Solid-State Molecular Structure Determination (Standard technique for complex organic molecules)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. wikipedia.orgnih.govanton-paar.com By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to generate an electron density map and, from that, a detailed molecular structure, including bond lengths, bond angles, and torsional angles. nih.gov This technique is crucial for understanding the solid-state conformation, intermolecular interactions, and packing of molecules like this compound. nih.govresearchgate.net

For N-arylacetamides, X-ray crystallography can reveal important structural features. figshare.com The planarity of the amide group is a key characteristic, and its orientation relative to the aromatic ring system can be precisely determined. The crystal structure of N-(4-isopropylphenyl)acetamide, for example, has been determined and is available in the Crystallography Open Database. nih.gov

In the case of this compound, X-ray crystallography would provide invaluable information on:

Conformation: The dihedral angle between the plane of the isoquinoline ring and the acetamide group.

Hydrogen Bonding: The presence and geometry of intermolecular hydrogen bonds, likely involving the amide N-H as a donor and the amide C=O or the isoquinoline nitrogen as an acceptor. These interactions play a critical role in the crystal packing.

While a specific crystal structure for this compound is not publicly available in the searched resources, data from related structures provide a strong basis for predicting its solid-state behavior. For instance, the crystal structure of a related compound, N-(isoquinolin-4-yl)-2-(3-methylphenyl)acetamide, has been deposited in the Protein Data Bank (PDBe Ligand Code: QEX), indicating that such molecules can be crystallized and their structures determined. nih.gov

Table 3: Anticipated Structural Parameters for this compound from X-ray Crystallography (based on analogous structures)

| Structural Feature | Expected Observation |

|---|---|

| Amide Group Geometry | Largely planar |

| Intermolecular Interactions | N-H···O=C hydrogen bonds forming chains or dimers |

| Potential for N-H···N(isoquinoline) hydrogen bonds | |

| π-π stacking of isoquinoline rings |

Structure Activity Relationship Sar Studies of N 4 Isoquinolinyl Acetamide Derivatives

Systematic Modification of the Isoquinoline (B145761) Core and its Impact on Biological Profiles

Substituent Effects at C-1, C-3, and C-4 Positions of the Isoquinoline Ring

The positions on the pyridine (B92270) ring of the isoquinoline core, particularly C-1, C-3, and C-4, are pivotal for interaction with biological targets. The chemical reactivity of the isoquinoline ring makes these sites accessible for substitution. Nucleophilic substitutions, for instance, are most favorable at the C-1 position, followed by the C-3 position. imperial.ac.uk This reactivity profile has guided the synthetic exploration of derivatives.

Studies on C-4 substituted isoquinolines have demonstrated the importance of this position for cytotoxic activity. A series of C-4 substituted isoquinoline propenamides were synthesized from 4-bromoisoquinoline (B23445) and evaluated for their effectiveness against tumor cell lines. researchgate.net The research highlighted that unsaturated amide derivatives, specifically compounds 6b and 6c , exhibited notable activity against human non-small cell lung cancer, suggesting that the conformation and electronic nature of the C-4 substituent are crucial for biological action. researchgate.net In a different context, a 4-isoquinolinyl analog, N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)isoquinoline-4-sulfonamide , was noted for its significant antipsychotic properties, further emphasizing the role of the C-4 linkage. nih.gov

Conversely, substitutions at the C-1 position have also been explored. The synthesis of analogs from 1-cyanoisoquinoline or 1-aminoisoquinoline (B73089) has been a common strategy. researchgate.netarkat-usa.orgacs.org However, in a study comparing inhibitors of human coronavirus papain-like proteases, replacing a naphthyl group with an isoquinoline ring at the active site led to a detrimental effect on activity, indicating that while C-1 is a synthetically viable position, the resulting modifications are not universally beneficial and are highly dependent on the specific biological target. acs.org

Table 1: Cytotoxicity of C-4 Substituted Isoquinoline Derivatives This table summarizes the cytotoxic activity of select C-4 substituted isoquinoline propenamides against a human non-small cell lung cancer line (NSCLC-N16-L16).

| Compound | Structure | IC₅₀ (µg/mL) researchgate.net |

| 6b | N-(1-adamantylmethyl)-4-isoquinolinepropenamide | 2.5 |

| 6c | N-(1-piperidinethyl)-4-isoquinolinepropenamide | 2.5 |

Nitrogen Atom Substitution and its Role in Molecular Recognition and Activity

The nitrogen atom at position 2 of the isoquinoline ring is a key determinant of the molecule's physicochemical properties and its ability to engage in molecular recognition. As a basic center, it is a primary site for protonation, which can influence solubility, membrane permeability, and electrostatic interactions with target proteins. researchgate.netarkat-usa.org

Ring Saturation and Aromaticity Effects within the Isoquinoline Moiety

The degree of saturation within the isoquinoline ring system profoundly affects the molecule's three-dimensional shape, flexibility, and electronic properties, thereby influencing its biological activity. The planar, aromatic isoquinoline core can be contrasted with its non-planar, saturated analog, 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ). rsc.org

The THIQ scaffold is a common motif in numerous natural and synthetic biologically active compounds. rsc.orgsmolecule.com The transition from an aromatic to a saturated ring system alters how the molecule presents its pharmacophoric features to a biological target. In some cases, this added flexibility and altered geometry are beneficial. For example, in a series of quinolone-based antiproliferative agents, the saturated 3,4-dihydroquinolin-2(1H)-one derivative, N-(naphthalen-2-yl)-2-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yloxy)acetamide (18) , was found to be the most potent compound against nasopharyngeal carcinoma, with an IC₅₀ value of 0.6 µM. nih.gov This suggests that for certain targets, the non-planar structure of the saturated ring allows for an optimal binding conformation that the rigid, aromatic parent compound cannot achieve.

Table 2: Effect of Ring Saturation on Antiproliferative Activity This table compares the activity of an aromatic quinolinone with its saturated tetrahydroquinolinone counterpart against the NPC-TW01 cancer cell line.

| Compound | Ring System | IC₅₀ (µM) nih.gov |

| Corresponding Aromatic Analog | Quinolin-2(1H)-one | > 10 |

| 18 | 3,4-Dihydroquinolin-2(1H)-one (Saturated) | 0.6 |

Acetamide (B32628) Moiety Modifications and Their Influence on Biological Activity

The acetamide portion of the molecule, -NH-CO-CH₃, provides a crucial hydrogen-bonding donor (the N-H group) and acceptor (the C=O group), which are fundamental for molecular recognition. Modifications to this moiety, both at the nitrogen atom and on the acetyl side chain, have significant consequences for biological activity.

Impact of N-Substitution on the Acetamide Nitrogen

Substitution on the nitrogen atom of the acetamide linker can modulate a compound's binding affinity and efficacy. In a study of acetamide-based heme oxygenase-1 inhibitors, methylation of the amide nitrogen in a parent compound (transforming it from a secondary to a tertiary amide) led to a remarkable 32-fold increase in potency. nih.gov This dramatic improvement highlights the sensitivity of the biological target to the steric and electronic environment around the amide bond. The removal of the hydrogen bond donor capability and the introduction of a small alkyl group can lock the molecule into a more favorable conformation or introduce beneficial van der Waals interactions.

In another series of THIQ-based HIV reverse transcriptase inhibitors, various substitutions on the amide nitrogen were explored. rsc.org The findings revealed that a phenyl group was the optimal substituent for potency. In contrast, replacing the phenyl ring with aliphatic groups or other aromatic systems failed to improve activity, indicating a specific requirement for a π-system at this position for effective binding. rsc.org

Effects of Side Chain Length and Branching on Activity

In a series of acetamide-sulfonamide conjugates, the nature of the group attached to the acetyl moiety was shown to be critical. mdpi.com A compound featuring an ibuprofen-derived side chain (a branched phenyl-alkyl group) was six times more active against urease than a similar compound featuring a flurbiprofen-derived side chain (a fluoro-substituted biphenyl (B1667301) group). mdpi.com This demonstrates that even relatively subtle changes in the side chain's structure, such as branching and substitution, can lead to significant differences in biological activity, likely due to optimizing steric fit and hydrophobic interactions within the target's binding pocket.

Influence of Halogenation and Other Substituents on the Acetamide Phenyl Ring

The substitution pattern on the phenyl ring of the acetamide moiety significantly impacts the biological activity of N-(4-isoquinolinyl)acetamide derivatives. SAR studies have systematically explored the effects of various substituents, particularly halogens, to optimize potency and selectivity.

Research has shown that the introduction of halogen atoms on the N-phenyl ring can be advantageous due to their hydrophobic and electron-donating characteristics, which may enhance the cytotoxic properties of these compounds. mdpi.com The position of the halogen atom is a critical determinant of its effect on biological activity. mdpi.com Studies on related heterocyclic compounds, such as benzofuran (B130515) derivatives, have indicated that placing a halogen atom at the para position of the N-phenyl ring often leads to maximum activity. mdpi.com For instance, in a series of 2-((3-((2-benzoylhydrazineylidene)methyl)quinolin-2-yl)thio)-N-phenylacetamide derivatives, substitutions on the phenyl ring led to varied inhibitory activities. The data in the table below illustrates the impact of different substituents on the acetamide phenyl ring on the α-glucosidase inhibitory activity of thioquinoline derivatives. nih.gov

Table 1: Influence of Substituents on the Acetamide Phenyl Ring of Thioquinoline Derivatives on α-Glucosidase Inhibitory Activity

| Compound | Substituent on Phenyl Ring | IC₅₀ (µM) |

|---|---|---|

| 9a | H | 1.83 ± 0.05 |

| 9b | 2-NO₂ | 2.11 ± 0.06 |

| 9c | 3-NO₂ | 1.58 ± 0.04 |

| 9d | 4-NO₂ | 1.34 ± 0.03 |

| 9e | 4-Cl | 1.21 ± 0.04 |

| 9f | 4-Br | 1.15 ± 0.02 |

| 9g | 4-F | 1.27 ± 0.01 |

| 9h | 2,4-diCl | 1.09 ± 0.02 |

This table is generated based on data from reference nih.gov.

Similarly, studies on other quinoline (B57606) derivatives have demonstrated that the presence and position of substituents on an aromatic ring can significantly alter biological effects. For example, in a series of substituted benzylthioquinolinium iodides, replacing a phenyl ring with a cyclohexyl ring resulted in potent activity against C. neoformans but diminished activity against other fungi, highlighting the importance of the aromatic system. nih.gov Furthermore, extending the aromaticity by replacing the phenyl ring with a naphthalene (B1677914) ring enhanced activity across a spectrum of fungi. nih.gov

Conformational Analysis and Stereochemical Influences on Activity

The three-dimensional arrangement of a molecule, its conformation, is intrinsically linked to its biological activity. Conformational analysis of this compound derivatives is essential for understanding how these molecules adopt specific shapes to interact with their biological targets.

The rotation around single bonds allows molecules to exist in various conformations, with some being energetically more favorable than others. scribd.com For cyclic systems like the isoquinoline ring, non-planar conformations such as chair and boat forms are typically more stable than planar ones. scribd.comiscnagpur.ac.in The substituents on the ring system can exist in either axial or equatorial positions, which can significantly impact the molecule's reactivity and interaction with receptors. scribd.comiscnagpur.ac.in

In the case of acetamide derivatives, the presence of rotatable bonds can lead to a vast number of potential conformers. drugdesign.org Computational methods, often combined with experimental techniques like NMR spectroscopy, are employed to determine the most stable conformations. scielo.org.co For instance, the analysis of N-phenyl-N-(1-phenylhex-5-en-1-yl)acetamides revealed the presence of two conformational isomers, which were characterized using NMR and computational calculations. scielo.org.co

The stereochemistry of this compound derivatives can also play a crucial role in their biological activity. The introduction of chiral centers can lead to enantiomers or diastereomers that may exhibit different potencies and selectivities for their target receptors. While specific conformational studies on this compound itself are not extensively detailed in the provided context, the principles of conformational analysis of related structures, such as imidazole-4-N-acetamide derivatives, highlight the importance of identifying key ligand conformations that form crucial interactions, like hydrogen bonds, with the target's hinge region. mdpi.com The use of quantum mechanics-based approaches can help in optimizing target-ligand complexes and estimating binding energies for different conformations. mdpi.com

Ligand-Target Interactions and Receptor Binding Site Mapping through SAR

Understanding the interactions between a ligand and its target receptor at a molecular level is a cornerstone of drug design. Structure-activity relationship (SAR) studies are instrumental in mapping the binding site of a receptor by systematically modifying the ligand's structure and observing the effects on binding affinity and activity. researchgate.net

The process of binding site mapping often involves a combination of experimental techniques and computational modeling. NMR spectroscopy, for example, can be used to map the binding site of a ligand by observing chemical shift perturbations in the protein upon ligand binding. plos.org Computational tools like SiteMap can further aid in identifying and characterizing potential binding sites on a protein's surface, predicting their druggability, and providing insights into the types of interactions that can be formed. researchgate.netschrodinger.com

For this compound derivatives, SAR studies help to elucidate the key structural features required for optimal interaction with their biological target. By analyzing the effects of different substituents on the isoquinoline and acetamide moieties, researchers can infer the nature of the binding pocket. For example, if a bulky substituent at a particular position decreases activity, it might suggest steric hindrance within the binding site. Conversely, if a hydrogen bond donor or acceptor at a specific position enhances activity, it points to the presence of a complementary partner in the receptor. researchgate.net

The binding mode of active analogs can be predicted using molecular docking studies, which can reveal crucial interactions such as hydrogen bonding and hydrophobic contacts with amino acid residues in the active site of the target protein. researchgate.net For instance, in the study of quinoline-based acetamides, docking studies predicted that active compounds exhibit hydrogen bonding with key residues like Ile164, similar to a known co-crystallized ligand. researchgate.net

The ultimate goal of these studies is to create a detailed map of the receptor binding site, which can then be used to design new ligands with improved affinity and selectivity. This ligand-based design approach, guided by 3D-QSAR models, can identify regions where modifications to the ligand structure are likely to enhance inhibitory activity. nih.gov

Computational Chemistry and Molecular Modeling Approaches for N 4 Isoquinolinyl Acetamide Research

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, rooted in the principles of quantum mechanics, offer a powerful lens through which to examine the intrinsic properties of N-(4-isoquinolinyl)acetamide. ornl.govresearchoutreach.org These first-principles calculations provide a detailed description of the molecule's electronic structure, which governs its stability, reactivity, and spectroscopic characteristics. ornl.govresearchoutreach.org Methods like Density Functional Theory (DFT) are commonly employed to solve the electronic Schrödinger equation, yielding valuable information about the molecule's behavior. bhu.ac.innih.gov

Geometry Optimization and Conformational Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. auremn.org.brdrugdesign.org For this compound, this process involves systematically adjusting bond lengths, bond angles, and dihedral angles to identify the lowest energy conformation. auremn.org.br

Conformational analysis further explores the molecule's flexibility by identifying various stable conformers and the energy barriers between them. nih.govmdpi.com This is particularly important for a molecule like this compound, which possesses rotatable bonds. The relative energies of different conformers, determined through these calculations, dictate their population distribution at a given temperature. auremn.org.br Theoretical calculations can be employed to construct a Potential Energy Surface (PES) by systematically varying key dihedral angles, allowing for the identification of all stable conformers. auremn.org.br

| Parameter | Bond/Angle | Value |

|---|---|---|

| Bond Length (Å) | C(carbonyl)-N(amide) | 1.36 |

| Bond Length (Å) | C(carbonyl)=O | 1.23 |

| Bond Length (Å) | N(amide)-C(isoquinoline) | 1.42 |

| Bond Angle (°) | O=C-N | 122.5 |

| Bond Angle (°) | C-N-C | 128.0 |

| Dihedral Angle (°) | O=C-N-C(isoquinoline) | 175.0 |

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.denih.gov The MEP is calculated as the force exerted on a positive test charge at various points on the electron density surface of the molecule. uni-muenchen.de

For this compound, the MEP map would typically show regions of negative potential (colored red) localized around electronegative atoms like the oxygen of the carbonyl group and the nitrogen atoms of the isoquinoline (B145761) ring. bhu.ac.innih.gov These areas represent sites susceptible to electrophilic attack. Conversely, regions of positive potential (colored blue) are generally found around hydrogen atoms, indicating sites prone to nucleophilic attack. bhu.ac.innih.gov This analysis helps in understanding intermolecular interactions, including hydrogen bonding. mdpi.com

| Atomic Site | MEP Value (kcal/mol) | Predicted Reactivity |

|---|---|---|

| Carbonyl Oxygen | -55.0 | Electrophilic Attack / Hydrogen Bond Acceptor |

| Isoquinoline Nitrogen | -45.0 | Electrophilic Attack / Hydrogen Bond Acceptor |

| Amide Hydrogen | +30.0 | Nucleophilic Attack / Hydrogen Bond Donor |

| Aromatic Hydrogens | +15.0 to +25.0 | Nucleophilic Attack |

Reactivity Descriptors (e.g., Frontier Molecular Orbitals, HOMO-LUMO Gap Energies)

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding a molecule's chemical reactivity and electronic properties. researchgate.netajchem-a.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a significant indicator of a molecule's chemical stability and reactivity. researchgate.net A smaller HOMO-LUMO gap suggests that the molecule is more reactive and can be easily excited. nih.gov For this compound, the distribution of HOMO and LUMO across the molecule would indicate the regions most involved in electron donation and acceptance during chemical reactions.

| Descriptor | Value (eV) |

|---|---|

| HOMO Energy | -6.50 |

| LUMO Energy | -1.20 |

| HOMO-LUMO Gap | 5.30 |

| Ionization Potential | 6.50 |

| Electron Affinity | 1.20 |

| Global Hardness (η) | 2.65 |

| Global Softness (S) | 0.19 |

Molecular Docking and Protein-Ligand Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein, to form a stable complex. openaccessjournals.comnih.gov This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive molecules like this compound. openaccessjournals.commdpi.com

Prediction of Binding Modes and Affinities

Molecular docking simulations can predict how this compound fits into the binding site of a target protein. openaccessjournals.com The process involves sampling a large number of possible conformations and orientations of the ligand within the binding pocket and then using a scoring function to estimate the binding affinity for each pose. nih.gov The predicted binding affinity, often expressed as a docking score or binding free energy, provides a quantitative measure of the strength of the interaction. frontiersin.orgumpr.ac.id Lower binding energy values typically indicate a more stable protein-ligand complex. semanticscholar.org

| Target Protein | Predicted Binding Affinity (kcal/mol) | Inhibition Constant (Ki, predicted) |

|---|---|---|

| Protein Kinase X | -8.5 | 150 nM |

| Enzyme Y | -7.2 | 800 nM |

| Receptor Z | -9.1 | 50 nM |

Identification of Key Interacting Residues and Hydrogen Bonding Networks

Beyond predicting the binding pose, molecular docking provides detailed insights into the specific interactions that stabilize the ligand-protein complex. nih.gov This includes identifying the key amino acid residues in the protein's active site that interact with this compound. semanticscholar.org

A crucial aspect of this analysis is the identification of hydrogen bonding networks. biorxiv.org Hydrogen bonds are highly specific directional interactions that play a vital role in molecular recognition. researchgate.net Docking studies can pinpoint the hydrogen bond donors and acceptors on both the ligand and the protein, revealing the precise geometry of these interactions. biocomputingup.it For this compound, the carbonyl oxygen and the isoquinoline nitrogen are potential hydrogen bond acceptors, while the amide hydrogen can act as a hydrogen bond donor. Other interactions, such as π-π stacking involving the isoquinoline ring, can also be identified. semanticscholar.org

| Interacting Residue | Interaction Type | Distance (Å) | Atoms Involved |

|---|---|---|---|

| Asp145 | Hydrogen Bond | 2.8 | Amide N-H --- O(Asp) |

| Lys67 | Hydrogen Bond | 3.1 | Carbonyl O --- H-N(Lys) |

| Phe198 | π-π Stacking | 3.5 | Isoquinoline Ring --- Phenyl Ring(Phe) |

| Leu142 | Hydrophobic | 3.9 | Methyl Group --- Alkyl Chain(Leu) |

| Gln102 | Hydrogen Bond | 2.9 | Isoquinoline N --- H-N(Gln) |

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Stability

Ligand-Target Complex Stability and Conformational Changes over Time

A primary application of MD simulations in the study of this compound is to assess the stability of its complex with a protein target. researchgate.net After computationally docking the ligand into the active site of a receptor, an MD simulation can predict whether the binding pose is stable or if the ligand will dissociate or shift to a different conformation. nih.gov The stability of the complex is a crucial indicator of a ligand's potential efficacy. nih.gov

One of the key metrics used to evaluate stability is the Root Mean Square Deviation (RMSD). mdpi.com The RMSD measures the average deviation of the protein's backbone atoms or the ligand's atoms from their initial positions over the course of the simulation. A low and stable RMSD value for both the protein and the ligand suggests that the complex has reached equilibrium and remains structurally stable. researchgate.netmdpi.com Conversely, a high or continuously increasing RMSD may indicate instability or significant conformational changes. researchgate.net Studies have shown that for many stable complexes, the RMSD of the ligand-bound structures typically stabilizes after a certain period, for instance, 20 nanoseconds. mdpi.com Analysis of over 100 protein-ligand complexes revealed that stable docking poses generally exhibit RMSD values ranging from 0.14 Å to 3.74 Å. mdpi.com

MD simulations also provide a detailed view of conformational changes in both the ligand and the target protein over time. mdpi.com These simulations can reveal how the binding of this compound might induce subtle or significant shifts in the protein's structure, which can be critical for its biological function. Furthermore, monitoring interactions such as hydrogen bonds between the ligand and specific amino acid residues throughout the simulation is vital. The persistence or "occupancy" of these bonds is a strong indicator of their importance for binding affinity and stability. mdpi.com For example, a high-occupancy hydrogen bond that is maintained for a large percentage of the simulation time is considered a critical interaction for anchoring the ligand in the binding pocket. mdpi.com

| Metric | Description | Indication of Stability |

|---|---|---|

| Root Mean Square Deviation (RMSD) | Measures the average change in atomic coordinates from a reference structure over time. mdpi.com | Low, stable plateau in RMSD values for both protein backbone and ligand. researchgate.net |

| Hydrogen Bond Occupancy | The percentage of simulation time a specific hydrogen bond between the ligand and protein exists. mdpi.com | High occupancy (e.g., >70%) suggests a critical and stable interaction. mdpi.com |

| Solvent-Accessible Surface Area (SASA) | Measures the surface area of a molecule that is accessible to a solvent. mdpi.com | Narrow fluctuation ranges suggest binding residues remain well-structured. mdpi.com |

| Radius of Gyration (Rg) | Indicates the compactness of the protein structure. | A stable Rg value suggests the protein maintains its overall fold and is not undergoing unfolding. |

Solvent Effects and Binding Kinetics (on/off rates)

The surrounding solvent, typically water in biological systems, plays a critical role in molecular recognition and binding. nih.govmdpi.com MD simulations explicitly model solvent molecules, allowing for a detailed investigation of their effects on the this compound-target complex. mdpi.com Desolvation, the process of removing water molecules from the binding site and from the surface of the ligand as it binds, is a significant energetic component of the binding process. nih.gov The energy cost of desolvating hydrophobic surfaces can be a major driving force for binding. mdpi.com MD simulations can quantify how water molecules mediate or compete with ligand-protein interactions, providing a more accurate picture of the binding thermodynamics. nih.gov

The influence of the solvent can be profound. For instance, the free energy of activation for the isomerization of certain peptide bonds is significantly larger in water compared to aprotic solvents, a difference that can be attributed to hydrogen bonding with water molecules. nih.gov Similarly, the choice of solvent can alter reaction equilibria and the energy barriers of transition states. sci-hub.se By simulating the system in different solvents or mixed solvent systems, researchers can predict how changes in the environment might affect the binding affinity and stability of this compound. researchgate.netnih.gov

While traditional MD simulations are excellent for assessing the stability of a pre-defined complex, more advanced techniques are often required to study binding kinetics—specifically, the rates at which a ligand binds (on-rate) and unbinds (off-rate) from its target. These kinetic parameters are increasingly recognized as being more predictive of a drug's in vivo efficacy than binding affinity alone. nih.gov Enhanced sampling methods, such as metadynamics or temperature-accelerated MD, can be used to simulate the rare events of ligand binding and unbinding, providing qualitative or even quantitative estimates of these rates. nih.gov Understanding these kinetic aspects is crucial for optimizing the drug-target residence time, a key factor in a compound's pharmacological profile.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. numberanalytics.comdergipark.org.tr The fundamental principle is that the structural and physicochemical properties of a molecule, encoded as numerical "descriptors," determine its activity. mlsu.ac.inresearchgate.net For this compound and its analogs, QSAR can be a powerful tool for predicting their biological effects, guiding the synthesis of more potent compounds, and minimizing the need for extensive experimental testing. nih.govnih.gov

Development of Predictive Models for Biological Activity based on Structural Features

The development of a QSAR model is a systematic process that involves several key steps. researchgate.net First, a dataset of compounds with known biological activities (e.g., inhibition constants like IC50) is compiled. nih.gov This dataset should be diverse, covering a wide range of chemical structures and activity levels. numberanalytics.com

Next, for each molecule in the dataset, a set of molecular descriptors is calculated. dergipark.org.tr These descriptors are numerical values that represent various aspects of the molecule's structure and properties. The third step involves using statistical methods to build a mathematical equation that links the descriptors (the independent variables) to the biological activity (the dependent variable). numberanalytics.comresearchgate.net Common techniques include:

Linear Regression: Methods like Multiple Linear Regression (MLR) create a simple linear equation. nih.gov

Machine Learning Algorithms: More complex, non-linear relationships can be captured using methods like Random Forests, Support Vector Machines (SVMs), or Neural Networks. numberanalytics.comarxiv.org

Finally, the developed model must be rigorously validated to ensure its predictive power and robustness. nih.gov This is typically done by splitting the initial dataset into a "training set" (used to build the model) and a "test set" (used to evaluate its performance on unseen data). nih.gov A reliable QSAR model should accurately predict the activity of the compounds in the test set. nih.gov

Identification of Physicochemical Descriptors Correlating with Observed Activities

The selection of appropriate molecular descriptors is the most critical aspect of QSAR modeling, as they encode the chemical information that determines biological activity. dergipark.org.trnih.gov Descriptors can be broadly classified into several categories. For a molecule like this compound, key descriptors would likely include those related to its hydrophobicity, electronic properties, and size.

Lipophilic/Hydrophobic Descriptors: These describe a molecule's affinity for fatty versus aqueous environments, which is crucial for membrane permeability and binding to hydrophobic pockets in proteins. The most common descriptor is the logarithm of the octanol-water partition coefficient (logP). mlsu.ac.in A positive correlation with logP often suggests that increased hydrophobicity enhances activity, though an optimal value often exists. mlsu.ac.in

Electronic Descriptors: These quantify the electronic aspects of a molecule, such as its ability to participate in electrostatic or hydrogen bonding interactions. Examples include the Hammett constant (σ), which measures the electron-donating or -withdrawing ability of substituents, dipole moment, and atomic charges. mlsu.ac.in These are vital for understanding interactions with polar residues in a target's active site.

Steric/Topological Descriptors: These relate to the size and shape of the molecule. Examples include molar refractivity (MR), which is related to molecular volume, and various topological indices (e.g., Wiener index) that describe molecular branching and connectivity. mlsu.ac.inresearchgate.net These descriptors are important for ensuring a proper fit within the binding site.

By identifying which of these descriptors have the strongest correlation with the observed biological activity, a QSAR model provides valuable insights into the mechanism of action. dergipark.org.tr For example, if a model shows that a high molar refractivity in a specific region of the molecule decreases activity, it suggests a steric clash in the binding pocket, guiding chemists to design smaller substituents at that position.

| Descriptor Category | Example Descriptor | Physicochemical Property Represented | Relevance to Biological Activity |

|---|---|---|---|

| Lipophilic / Hydrophobic | logP | Octanol-water partition coefficient; a measure of lipophilicity. mlsu.ac.in | Influences membrane transport and binding to hydrophobic pockets. mlsu.ac.in |

| π-substituent constant | Contribution of a substituent to the overall lipophilicity of a molecule. mlsu.ac.in | Fine-tunes hydrophobic interactions within the binding site. | |

| Electronic | Hammett Constant (σ) | Electron-donating or -withdrawing nature of a substituent on an aromatic ring. mlsu.ac.in | Modulates electrostatic interactions and hydrogen bond strength. |

| Dipole Moment | Overall polarity of the molecule. dergipark.org.tr | Governs long-range electrostatic interactions with the target protein. | |

| Steric / Topological | Molar Refractivity (MR) | A measure of molecular volume and polarizability. mlsu.ac.in | Relates to the size and fit of the ligand in the binding pocket. |

| Topological Indices | Numerical values derived from the molecular graph, describing size, shape, and branching. researchgate.net | Encodes information about molecular shape and flexibility. |

Strategic Research Directions and Future Perspectives in N 4 Isoquinolinyl Acetamide Drug Discovery Pre Clinical Focus

Hit Identification and Lead Generation Strategies for Novel Targets

The initial phase of any drug discovery program is the identification of "hits"—compounds that exhibit the desired biological activity against a specific target. biobide.compion-inc.com Following hit identification, the process of lead generation commences, where these initial hits are chemically modified to produce more promising "lead" compounds with improved potency and drug-like properties. biobide.comaddexbio.com For the N-(4-isoquinolinyl)acetamide scaffold, several modern techniques can be employed to accelerate this discovery phase.

High-Throughput Screening (HTS) of Compound Libraries

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of vast libraries of chemical compounds against a biological target. bmglabtech.com This method allows for the efficient identification of initial hits from which medicinal chemistry efforts can be launched. sygnaturediscovery.com

Key aspects of HTS in this context include:

Diverse Compound Libraries: Screening large and diverse compound libraries, which may include commercially available collections or proprietary libraries, is crucial for identifying novel chemical starting points. sygnaturediscovery.com The quality and diversity of these libraries significantly impact the success of an HTS campaign. researchgate.net

Assay Development: The development of robust and reliable assays is fundamental to the success of HTS. nih.gov These assays, whether biochemical or cell-based, must be sensitive and reproducible to accurately identify true hits and minimize false positives. nih.gov

Automation and Miniaturization: HTS relies heavily on automation and miniaturization to increase throughput and reduce costs. bmglabtech.com Robotic systems for liquid handling and plate reading enable the screening of hundreds of thousands of compounds in a short period. sygnaturediscovery.com

Hit Validation: Following the primary screen, identified hits must undergo a rigorous validation process to confirm their activity and rule out non-specific effects. nih.govbiobide.com This often involves re-testing and performing dose-response curves.

HTS has proven to be a powerful tool for identifying compounds that modulate biological activity, even without prior knowledge of the specific molecular target, a process known as phenotypic screening. researchgate.net For the this compound scaffold, HTS can be employed to screen for activity against a wide range of novel targets, thereby expanding its therapeutic potential.

Virtual Screening and Fragment-Based Drug Discovery (FBDD) Approaches

In addition to HTS, computational methods and alternative screening paradigms offer powerful and complementary approaches to hit identification.

Virtual Screening (VS): This computational technique involves the screening of large virtual libraries of compounds against a target protein with a known three-dimensional structure. acs.org VS can significantly reduce the number of compounds that need to be physically screened, thereby saving time and resources. For isoquinoline (B145761) derivatives, VS can be a valuable tool for identifying potential binders to novel targets. nih.gov

Fragment-Based Drug Discovery (FBDD): FBDD has emerged as a powerful strategy for discovering novel drug candidates. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target protein. researchoutreach.org These initial fragment hits are then optimized and grown into more potent, lead-like molecules. nih.gov

Key advantages of FBDD include:

Higher Hit Rates: Fragments are smaller and less complex than traditional HTS compounds, often resulting in higher hit rates. researchoutreach.org

Efficient Exploration of Chemical Space: FBDD allows for a more efficient exploration of the chemical space around a binding site. nih.gov

Improved Ligand Efficiency: The resulting lead compounds from FBDD often have better ligand efficiency, meaning they achieve high potency with a lower molecular weight.

The isoquinoline core is a suitable template for FBDD, and libraries of isoquinoline-based fragments can be screened against various targets. researchoutreach.org Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy are often used to identify the binding mode of fragments, guiding their subsequent optimization. acs.orgnih.gov

Lead Optimization Programs and Chemical Space Exploration for Improved Pre-clinical Profiles

Once lead compounds have been identified, the lead optimization phase begins. This is a critical and often lengthy stage of drug discovery where the properties of the lead series are systematically improved to generate a clinical candidate. scendea.comnih.gov The primary goal is to enhance potency and selectivity while simultaneously optimizing pharmacokinetic and safety profiles. preprints.org

Multi-Parameter Optimization (MPO) in Lead Selection

MPO frameworks often consider:

Potency: The biological activity of the compound against its intended target.

Selectivity: The compound's activity against the intended target versus off-targets to minimize side effects.

ADME Properties: Absorption, Distribution, Metabolism, and Excretion properties that determine the drug's fate in the body. optibrium.com

Physicochemical Properties: Parameters such as solubility and stability.

Toxicity: The potential for the compound to cause adverse effects. international-pharma.com

Computational tools and machine learning are increasingly being used to facilitate MPO by predicting various properties of molecules and summarizing them into a single score to aid in compound prioritization. nih.govbiorxiv.org This approach helps to avoid focusing too narrowly on a single property, which can lead to late-stage failures. international-pharma.com

Enhancing Potency, Selectivity, and Desirable Pre-clinical Pharmacokinetic Properties

A key focus of lead optimization is the iterative improvement of a compound's potency, selectivity, and pharmacokinetic (PK) properties. pion-inc.com

Potency and Selectivity Enhancement: Structure-activity relationship (SAR) studies are conducted to understand how chemical modifications to the this compound scaffold affect its biological activity. addexbio.com For instance, the introduction of different substituents on the isoquinoline ring can significantly impact potency and selectivity. acs.org The goal is to identify modifications that enhance binding to the target while minimizing interactions with other proteins.

Pre-clinical Pharmacokinetics: Understanding the pharmacokinetic profile of a drug candidate is essential for predicting its behavior in humans. weblink.com.augenetargeting.com Preclinical PK studies in animal models provide data on:

Absorption: How the drug is taken up into the bloodstream.

Distribution: Where the drug goes in the body.

Metabolism: How the drug is broken down.

Excretion: How the drug is eliminated from the body. weblink.com.au

Favorable PK properties, such as good oral bioavailability and an appropriate half-life, are critical for a successful drug. dovepress.comnih.gov For example, modifications to the this compound structure can be made to improve metabolic stability and solubility, which can, in turn, enhance oral absorption. rsc.org

Below is a hypothetical table illustrating the kind of data generated during lead optimization for this compound analogs, focusing on key preclinical parameters.

| Compound ID | Target Potency (IC₅₀, nM) | Selectivity vs. Off-Target X (Fold) | In Vitro Metabolic Stability (t½, min) | Oral Bioavailability (F, %) in Rats |

| Lead-001 | 500 | 10 | 15 | <5 |

| Analog-A | 150 | 50 | 35 | 20 |

| Analog-B | 75 | 120 | 60 | 45 |

| Optimized Lead | <20 | >200 | >90 | >50 |

This table is for illustrative purposes only and does not represent actual experimental data.

Development of Multi-Target Directed Ligands Based on this compound Scaffolds

The traditional "one molecule, one target" paradigm of drug discovery is being challenged by the understanding that complex diseases, such as neurodegenerative disorders and cancer, often involve multiple biological pathways. nih.gov This has led to the emergence of the Multi-Target Directed Ligand (MTDL) approach, which aims to design single molecules that can modulate multiple targets simultaneously. nih.gov

The this compound scaffold, with its potential for chemical modification at multiple positions, is a promising starting point for the design of MTDLs. researchgate.net By incorporating pharmacophores known to interact with different targets, it may be possible to create hybrid molecules with a synergistic therapeutic effect. For example, based on the concept of molecular hybridization, oxoisoaporphine–tetrahydroisoquinoline analogs have been designed as MTDLs for Alzheimer's disease. rsc.org

The development of MTDLs based on the this compound scaffold represents an exciting future direction. This strategy has the potential to yield novel therapeutics with improved efficacy and a better side-effect profile compared to combination therapies. nih.gov

Integration of Artificial Intelligence and Machine Learning in this compound Research and Design